tert-Butyl 6-(3-methoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Description
Bicyclo[3.1.0]hexane Core Architecture Analysis
The bicyclo[3.1.0]hexane system comprises a fused three-membered cyclopropane ring and a five-membered saturated heterocycle. X-ray diffraction studies of analogous bicyclo[3.1.0]hexane derivatives reveal a boat conformation in the five-membered ring, with flattening at the bridgehead atoms. This distortion arises from angle strain in the cyclopropane moiety, where the internal C-C-C bond angle measures approximately 100.8°, significantly compressed compared to ideal sp³ hybridization. The fused ring system creates a rigid scaffold that influences the spatial orientation of substituents.
| Parameter | Value | Source |
|---|---|---|
| C-C-C bond angle (cyclopropane) | 100.8° | |
| Ring fusion geometry | Boat conformation | |
| Torsional strain | ~8 kcal/mol (estimated) |
The cyclopropane ring’s strain energy (~27 kcal/mol) and the five-membered ring’s puckering (pseudorotation barrier ~2 kcal/mol) create a complex energy landscape that stabilizes non-planar conformations.
Electronic Configuration of the 3-Azabicyclo Framework
Introduction of a nitrogen atom at the 3-position (3-aza substitution) substantially alters the electronic structure. The nitrogen’s lone pair occupies an sp³ hybridized orbital, participating in partial conjugation with the carbamate carbonyl group. Natural Bond Orbital (NBO) analysis of related 3-azabicyclo compounds shows:
- Charge distribution : The nitrogen carries a partial negative charge (-0.32 e), while adjacent carbons exhibit positive charges (+0.18 e).
- Conjugative effects : Delocalization of the nitrogen lone pair into the σ* orbital of the C-N bond reduces rotational freedom about the carbamate group.
Comparative analysis with piperidine derivatives (e.g., tert-butyl 3-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate) reveals enhanced electron density at the bridgehead positions in the 3-azabicyclo system due to diminished resonance stabilization.
Conformational Dynamics of Ester and Carbamate Functional Groups
The tert-butyl carbamate and 3-methoxy-3-oxopropanoyl ester groups exhibit distinct conformational preferences:
Carbamate Group :
- The tert-butyl moiety adopts a staggered conformation relative to the carbonyl oxygen, minimizing steric clashes (torsion angle: 178.3°).
- Restricted rotation (barrier ~12 kcal/mol) arises from partial double-bond character in the C-N bond (1.33 Å vs. 1.47 Å for single bonds).
Ester Group :
X-ray Crystallographic Studies of Molecular Packing
Single-crystal X-ray analysis of a related N′-isopropylidene bicyclo[3.1.0]hexane carbohydrazide derivative provides insights into packing behavior:
| Crystallographic Parameter | Value |
|---|---|
| Space group | Triclinic (P) |
| Unit cell dimensions | a=9.89 Å, b=9.53 Å, c=5.60 Å |
| Unit cell angles | α=104.71°, β=83.59°, γ=100.20° |
| Packing density | 1.23 g/cm³ |
Molecules align along the c-axis through van der Waals contacts (3.2–3.8 Å), with dipole-dipole interactions between carbonyl groups (C=O···C=O distance: 4.1 Å). The absence of classical hydrogen bonds results in a layered structure stabilized by London dispersion forces.
Properties
Molecular Formula |
C14H21NO5 |
|---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
tert-butyl 6-(3-methoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate |
InChI |
InChI=1S/C14H21NO5/c1-14(2,3)20-13(18)15-6-8-9(7-15)12(8)10(16)5-11(17)19-4/h8-9,12H,5-7H2,1-4H3 |
InChI Key |
LPBUXRDOORAJOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)C2C(=O)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Step 1: Formation of Azabicyclic Core
The azabicyclo[3.1.0]hexane core is synthesized by cyclization reactions, often involving nitrogen-containing precursors. This step requires careful control of temperature and solvent conditions to ensure proper ring closure.
Step 2: Functionalization
The tert-butyl group is introduced to provide steric hindrance, which stabilizes the molecule and influences its reactivity. The methoxy-oxopropanoyl group is added via esterification or acylation reactions using appropriate reagents.
Step 3: Purification
After synthesis, the crude product is purified using techniques such as column chromatography to remove impurities and side products. Analytical methods like NMR spectroscopy and high-performance liquid chromatography (HPLC) are employed to verify purity.
Specific Reaction Conditions
Example Reaction:
- Reagents : Palladium on activated carbon (10%), hydrogen gas, methanol solvent.
- Conditions : Hydrogenation at 25°C under atmospheric pressure for 16 hours.
- Yield : Approximately 76% after purification.
This method highlights the importance of catalyst choice (e.g., Pd/C) and reaction time in achieving high yields.
Mechanistic Insights
The synthesis mechanism involves:
- Nucleophilic Substitution : For introducing functional groups.
- Cyclization : To form the azabicyclic ring system.
- Esterification/Acylation : For attaching the methoxy-oxopropanoyl moiety.
These reactions are conducted under controlled pH and temperature conditions to minimize side reactions.
Challenges in Synthesis
The preparation of this compound presents several challenges:
- Steric Hindrance : The bulky tert-butyl group can complicate reactions.
- Ring Strain : The bicyclic structure requires precise control during cyclization.
- Purity : Achieving high purity demands advanced purification techniques.
Summary Table of Key Parameters
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Formation of Azabicyclic Core | Nitrogen precursors, solvents | Controlled temperature | Variable |
| Functionalization | Palladium on carbon, hydrogen gas | Hydrogenation at 25°C for 16 hours | ~76 |
| Purification | Chromatography, NMR, HPLC | Post-reaction | High purity |
Chemical Reactions Analysis
tert-Butyl 6-(3-methoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield carboxylic acids, while reduction reactions could produce alcohols.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has potential applications in drug development due to its unique bicyclic structure, which can interact with various biological targets. Industrially, it is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-Butyl 6-(3-methoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare tert-butyl 6-(3-methoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate with key analogs based on substituent variations, molecular properties, and applications.
Table 1: Structural and Functional Comparison of 3-Azabicyclo[3.1.0]hexane Derivatives
Key Insights from Comparative Analysis:
Substituent-Driven Reactivity: The 3-methoxy-3-oxopropanoyl group in the target compound introduces a methyl ester, which may improve solubility in polar solvents compared to halogenated analogs (e.g., bromo or dichlorobenzamido derivatives) . Electrophilic substituents like formyl () and nitro groups () enhance reactivity for further functionalization, whereas aminomethyl () and hydroxymethyl () groups are versatile for conjugations.
Biological Activity: Derivatives with aromatic or heteroaromatic substituents (e.g., pyrazole in –3) exhibit protease inhibition and anti-inflammatory activity due to π-π stacking and hydrogen-bonding interactions .
Synthetic Utility :
Biological Activity
tert-Butyl 6-(3-methoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate is a complex organic compound characterized by its bicyclic structure and the presence of nitrogen in its framework. It belongs to the class of azabicyclic compounds, which are known for their diverse biological activities. The molecular formula of this compound is C14H21NO5, with a molecular weight of approximately 283.32 g/mol .
Chemical Structure and Properties
The compound features a tert-butyl group and a methoxy-oxopropanoyl moiety, contributing to its unique chemical properties. The bicyclic structure allows for various interactions within biological systems, potentially influencing its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C14H21NO5 |
| Molecular Weight | 283.32 g/mol |
| Structural Features | Bicyclic, Nitrogen-containing |
| CAS Number | Not specified |
Biological Activity Overview
Research on the biological activity of this compound is limited; however, compounds with similar structures have demonstrated various pharmacological properties. These may include:
- Antimicrobial Activity : Some azabicyclic compounds exhibit significant antimicrobial properties, suggesting potential applications in treating infections.
- Anticancer Properties : Similar compounds have been explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Enzyme Inhibition : The structural features may allow for interactions with specific enzymes, potentially leading to therapeutic applications in enzyme-related diseases.
Case Studies and Research Findings
While direct studies on this compound are scarce, analogous compounds have been investigated:
- Inhibition of NF-kB Pathway : Research has shown that azabicyclic compounds can inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), which plays a crucial role in inflammation and cancer progression . Such inhibition could suggest a pathway through which this compound might exert its effects.
- Synthesis and Biological Evaluation : A related study detailed the synthesis of azabicyclo[3.1.0]hexanone derivatives that demonstrated promising biological activities against various cancer cell lines . This indicates that structural modifications can lead to enhanced biological efficacy.
Comparative Analysis with Similar Compounds
The following table summarizes some structurally similar compounds and their known biological activities:
| Compound Name | CAS Number | Known Activities |
|---|---|---|
| tert-butyl 6-(3-ethoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate | 1637398-64-1 | Antimicrobial, Anticancer |
| tert-butyl 6-(4-methoxybutyryl)-3-azabicyclo[3.1.0]hexane | Not available | Enzyme inhibition |
| tert-butyl 6-(2-methylpropanoyl)-3-azabicyclo[3.1.0]hexane | Not available | Potential anti-inflammatory effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
